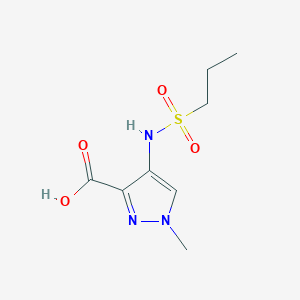
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield and purity, making the process suitable for industrial production.
Chemical Reactions Analysis
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
Scientific Research Applications
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Another related compound with variations in the ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific sulfonylamino group, which imparts unique chemical and biological properties.
Biological Activity
1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, presenting data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₄S
- Molecular Weight : 233.28 g/mol
- IUPAC Name : 1-Methyl-4-(propylsulfonylamino)-1H-pyrazole-3-carboxylic acid
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antifungal Activity
A study on pyrazole derivatives demonstrated that compounds with similar structures exhibited significant antifungal properties. The compound was evaluated against various phytopathogenic fungi, showing moderate to high efficacy in inhibiting mycelial growth. The structure-activity relationship (SAR) analysis indicated that the presence of the propylsulfonylamino group enhances antifungal activity through improved interaction with fungal cell membranes .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies indicated that this compound significantly reduces prostaglandin E2 (PGE2) production, a marker of inflammation .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in several studies. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Preliminary data suggests that this compound may inhibit specific kinases involved in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX and certain kinases, leading to reduced inflammation and cancer cell growth.
- Membrane Interaction : Its sulfonamide group enhances membrane permeability, facilitating better interaction with fungal cells and potentially increasing antifungal efficacy.
- Molecular Docking Studies : In silico studies have shown that the compound can form hydrogen bonds with target proteins, which is crucial for its inhibitory effects .
Case Studies and Research Findings
Properties
Molecular Formula |
C8H13N3O4S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
1-methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O4S/c1-3-4-16(14,15)10-6-5-11(2)9-7(6)8(12)13/h5,10H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
BSDINXXRVLWLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN(N=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















